4'-Fluoro-4-(morpholino)butyrophenone
Overview
Description
4'-Fluoro-4-(morpholino)butyrophenone is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
4'-Fluoro-4-(morpholino)butyrophenone derivatives have shown promising antimicrobial activity. A study synthesized various derivatives, including those with morpholino, that demonstrated significant anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Agricultural Biological Activities
Research on a related compound, 5-Fluoro-2-hydroxy Butyrophenone, has indicated potent antifungal and herbicidal activities against various agricultural plant fungi and weed species (Xin, Du, Lan, & Wu, 2013).
Larvicidal Activity
A series of pyrimidine derivatives linked with morpholinophenyl, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, showed significant larvicidal activity against larvae at various time exposures (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antiproliferative Activity
A novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Its molecular structure was characterized, showing stability due to inter and intra-molecular hydrogen bonds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Hypotensive Agents
Butyrophenone derivatives, including those with p-fluoro substitution on the butyrophenone, were studied for their hypotensive activity in rats, showing potential as hypotensive agents with diminished central nervous system activity (Lednicer, Emmert, Rudzik, & Graham, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that butyrophenones, a class of compounds to which this compound belongs, are known to interact with dopamine receptors, particularly the d2 subtype . These receptors play a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
Based on the known actions of butyrophenones, it can be inferred that this compound may act as an antagonist at dopamine receptors, inhibiting the actions of dopamine and potentially other neurotransmitters .
Biochemical Pathways
Butyrophenones are known to influence the dopaminergic pathways in the brain, particularly those involved in mood regulation and motor control .
Result of Action
Based on the known effects of butyrophenones, it can be inferred that this compound may have antipsychotic effects due to its potential antagonistic action on dopamine receptors .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-5-3-12(4-6-13)14(17)2-1-7-16-8-10-18-11-9-16/h3-6H,1-2,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBTBPFKSJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958977 | |
Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-15-5 | |
Record name | Butyrophenone, 4'-fluoro-4-(morpholino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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